molecular formula C21H33F3O4 B8602581 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate

Cat. No. B8602581
M. Wt: 406.5 g/mol
InChI Key: NALOAGRNAZYCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H33F3O4 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate

Molecular Formula

C21H33F3O4

Molecular Weight

406.5 g/mol

IUPAC Name

2,2,2-trifluoroethyl 5-tetradecoxyfuran-2-carboxylate

InChI

InChI=1S/C21H33F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-26-19-15-14-18(28-19)20(25)27-17-21(22,23)24/h14-15H,2-13,16-17H2,1H3

InChI Key

NALOAGRNAZYCSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, room temperature suspension of 5-(tetradecyloxy)furan-2-carboxylic acid (1.3 g, 4.0 mmol) in CH2Cl2 (40 mL) was added N,N′-dicyclohexylcarbodiimide (0.990 g, 4.8 mmol), N,N-dimethylaminopyridine (0.488 g, 4.0 mmol) and 2,2,2-trifluoroethanol (0.875 mL, 12.0 mmol). The flask was capped and stirring was continued for 16 hrs at which time TLC (10% EtOAc in Hexanes Rf=0.05 (SM) and 0.25 (Prod)) indicated complete consumption of the starting material. The resulting suspension was diluted with CH2Cl2 (40 mL), filtered and concentrated. This crude material was purified by flash chromatography eluting with 5-20% EtOAc in Hexanes. The resulting solid was further purified by recrystallization in 30 mL of hot 2-propanol with the addition of a minimum amount of water to yield 1.13 g (70%) of the title compound as white needles. MS (m/z, ES−): 406.0 (M−1, 100%); EA found for C23H36F3NO2: C, 62.20; H, 8.18; calcd: C, 62.05; H, 8.18; 1H NMR (400 MHz, DMSO-d6) δ: 7.4 (d, 1H), 5.7 (d, 1H), 4.9 (q, 2H), 4.2 (t, 2H), 1.50-1.57 (m, 2H), 1.10-1.20 (m, 22H), 0.85 (t, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.488 g
Type
reactant
Reaction Step Two
Quantity
0.875 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

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